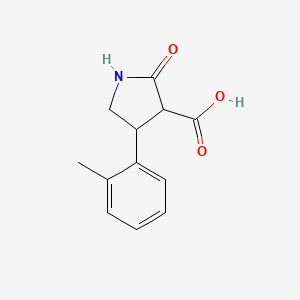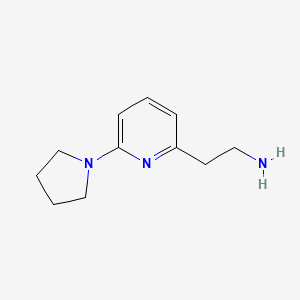![molecular formula C10H15N5O B1471935 1-[4-(6-Aminopiridazin-3-il)piperazin-1-il]etan-1-ona CAS No. 1523744-58-2](/img/structure/B1471935.png)
1-[4-(6-Aminopiridazin-3-il)piperazin-1-il]etan-1-ona
Descripción general
Descripción
1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antituberculosos
El compuesto se ha utilizado en el diseño y síntesis de derivados sustituidos de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida, que han mostrado una actividad antituberculosa significativa contra Mycobacterium tuberculosis H37Ra . Estos derivados se encontraron que no eran tóxicos para las células humanas, lo que los convierte en candidatos potenciales para un desarrollo posterior .
Agentes Antimicrobianos
Se sintetizó una serie de moléculas híbridas de norfloxacina-tiazolidindiona, que incluyen el compuesto, y se evaluaron por su actividad antimicrobiana directa y sus propiedades anti-biofilm . Los nuevos híbridos estaban destinados a tener un nuevo modo de unión a la ADN girasa, lo que permitiría un efecto antibacteriano más potente, y actividad contra las cepas bacterianas resistentes a las quinolonas actuales .
Agentes Anti-Biofilm
La misma serie de moléculas híbridas de norfloxacina-tiazolidindiona también se evaluó por sus propiedades anti-biofilm . La porción de tiazolidindiona tenía como objetivo incluir antipatogenicidad adicional previniendo la formación de biopelículas . Los compuestos resultantes mostraron una actividad anti-biofilm prometedora contra cepas Gram-positivas .
Inhibidores de la ADN Girasa
En bacterias Gram-negativas, el objetivo clave de las fluoroquinolonas es la ADN girasa . Los nuevos híbridos estaban destinados a tener un nuevo modo de unión a la ADN girasa, que permitirá un efecto antibacteriano más potente .
Resistencia a los Antibióticos
El compuesto se ha utilizado en el diseño de nuevas moléculas destinadas a combatir la resistencia a los antibióticos . Los nuevos híbridos estaban destinados a ser activos contra las cepas bacterianas resistentes a las quinolonas actuales .
Desarrollo de Fármacos
Propiedades
IUPAC Name |
1-[4-(6-aminopyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIOQMUOSBRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
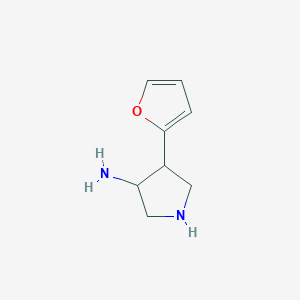
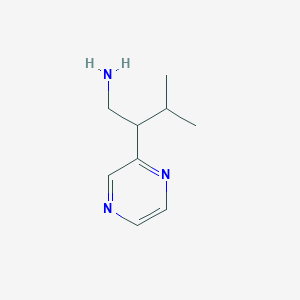
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
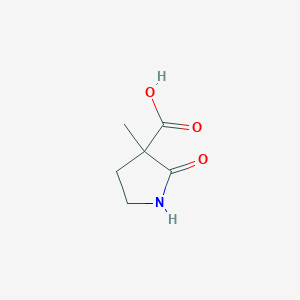
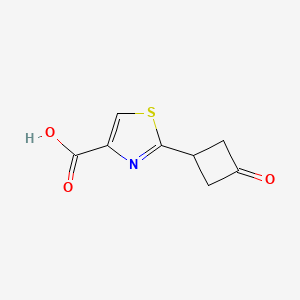
![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)
![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)
